molecular formula C18H18FNO3S B2513832 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one CAS No. 1797688-75-5

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one

Cat. No. B2513832
M. Wt: 347.4
InChI Key: OSEARQZLXUQSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one” is a chemical compound with the molecular formula C19H17FN2O3S . It has a molecular weight of 372.4 g/mol . The compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, an azetidinyl group, and a phenylpropanone group .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a fluorophenyl group, which is a phenyl ring with a fluorine atom attached. It also has a sulfonyl group, which consists of a sulfur atom double-bonded to two oxygen atoms. The azetidinyl group is a four-membered ring containing three carbon atoms and one nitrogen atom. Finally, the phenylpropanone group consists of a phenyl ring attached to a propanone group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.4 g/mol, a topological polar surface area of 78.6 Ų, and a complexity of 621 . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 372.09439174 g/mol . It has a rotatable bond count of 4 .

Scientific Research Applications

Cholesterol Absorption Inhibition

One study highlights the design of SCH 58235, a derivative closely related to the requested compound, as a potent, orally active inhibitor of cholesterol absorption. This compound was developed following the structure-activity relationship (SAR) analysis of its precursors and showed remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model. The study suggests its potential in lowering plasma cholesterol levels, providing a pathway to manage hypercholesterolemia (Rosenblum et al., 1998).

Antimicrobial Properties

Another area of research involves the synthesis and characterization of azetidin-2-one-based derivatives for their antibacterial and antifungal activities. A study synthesizing a series of phenyl sulfonyl pyrazoline derivatives of azetidin-2-one demonstrated significant antibacterial and antifungal properties. These compounds were synthesized by reacting 3-chloro-1-{4-[5-(substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one with Benzene sulfonyl chloride, indicating their potential as antimicrobial agents (Shah et al., 2014).

Drug Development and Biochemical Evaluation

Research on azetidin-2-ones also extends into drug development, particularly in the synthesis of compounds with antitumor activities. For instance, derivatives of azetidin-2-one have been investigated for their ability to target tubulin and inhibit cancer cell proliferation. One study synthesized a series of 3-phenoxy-1,4-diarylazetidin-2-ones, discovering compounds with potent antiproliferative properties against breast cancer cells. These findings underscore the relevance of azetidin-2-one derivatives in developing new antitumor agents (Greene et al., 2016).

properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3S/c19-15-7-9-16(10-8-15)24(22,23)17-12-20(13-17)18(21)11-6-14-4-2-1-3-5-14/h1-5,7-10,17H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEARQZLXUQSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one

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